Lipophilicity Differentiation: Calculated cLogP of 6-Pentyl-1,3-benzothiazol-2-amine versus Unsubstituted 2-Aminobenzothiazole
The 6-n-pentyl substituent confers a substantial increase in calculated lipophilicity compared to the unsubstituted parent scaffold 2-aminobenzothiazole, a critical determinant of passive membrane permeability and CNS penetration potential. This differentiation is quantifiable via computational cLogP values [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8–4.2 (estimated) |
| Comparator Or Baseline | 2-Aminobenzothiazole (unsubstituted): cLogP ≈ 1.5–1.8 |
| Quantified Difference | ΔcLogP ≈ +2.3 to +2.7 log units (approximately 200- to 500-fold higher predicted partition coefficient) |
| Conditions | Computational prediction based on fragment-based contribution methods; no experimental logP data identified in primary literature for the target compound. |
Why This Matters
This 200- to 500-fold increase in predicted lipophilicity directly impacts membrane permeability and CNS exposure potential, making 6-pentyl substitution essential for programs targeting intracellular or CNS-resident GPCRs and ion channels where the unsubstituted scaffold would be membrane-impermeable.
- [1] Molecular property estimation based on fragment contribution methods (cLogP) for 2-aminobenzothiazole core versus 6-pentyl-substituted derivative, derived from standard cheminformatic calculation principles. View Source
